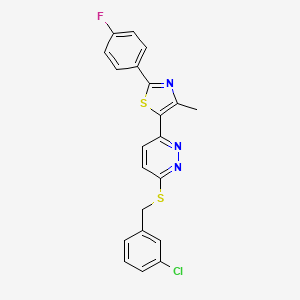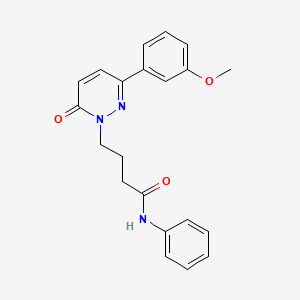
4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-phenylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a pyridazine derivative with a methoxyphenyl group and a phenylbutanamide group attached. Pyridazine derivatives are a class of compounds that contain a six-membered ring with two nitrogen atoms. They are known for their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray diffraction, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and reactivity. These properties can be determined through various laboratory tests .Aplicaciones Científicas De Investigación
Anti-inflammatory and Analgesic Applications
Research has identified compounds with pyridazinone scaffolds, similar in structure to 4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-phenylbutanamide, as potential anti-inflammatory and analgesic agents. These compounds exhibit selective COX-2 inhibition, which is crucial for reducing inflammation without the gastrointestinal side effects associated with traditional NSAIDs. For example, Sharma and Bansal (2016) synthesized a series of 2-substituted-4-aryl-6-phenylpyridazin-3(2H)-ones, finding ideal agents that offer anti-inflammatory benefits with remarkable selectivity for the COX-2 enzyme, and without ulcerogenic and cardiovascular side effects (Sharma & Bansal, 2016).
Anticonvulsant and Neuroprotective Effects
Another study by Hassan et al. (2012) focused on the synthesis and evaluation of N-(substituted benzothiazol-2-yl)amide derivatives for their anticonvulsant and neuroprotective effects. One derivative showed significant efficacy as an anticonvulsant and also displayed promising neuroprotective effects, suggesting potential applications in managing seizure disorders and associated neurological damage (Hassan, Khan, & Amir, 2012).
Antinociceptive Activity
Doğruer et al. (2000) synthesized derivatives of 3(2H)-pyridazinone and evaluated their antinociceptive activity, finding that several compounds were more potent than aspirin. This suggests the potential for developing new analgesic drugs based on the pyridazinone scaffold that could offer enhanced pain relief (Doğruer, Şahin, Ünlü, & Ito, 2000).
Lipoxygenase Inhibition
Aziz‐ur‐Rehman et al. (2016) explored the synthesis of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives as lipoxygenase inhibitors. Lipoxygenase is an enzyme involved in the metabolism of polyunsaturated fatty acids, leading to the production of mediators involved in inflammation and allergic reactions. Their research indicates the potential of pyridazinone derivatives in treating inflammatory and allergic conditions (Aziz‐ur‐Rehman et al., 2016).
Antibacterial Activity
Mohamed (2004) conducted a study on the synthesis of pyridazinone derivatives and their reactivity towards various reagents, leading to the production of compounds with significant antibacterial activity. This research highlights the potential of such compounds in developing new antibiotics to combat resistant bacterial strains (Mohamed, 2004).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a medicinal compound, future research might focus on optimizing its synthesis, studying its mechanism of action in more detail, and conducting preclinical and clinical trials .
Propiedades
IUPAC Name |
4-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]-N-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-27-18-10-5-7-16(15-18)19-12-13-21(26)24(23-19)14-6-11-20(25)22-17-8-3-2-4-9-17/h2-5,7-10,12-13,15H,6,11,14H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSRZNGOBEXNSRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide](/img/structure/B2687282.png)

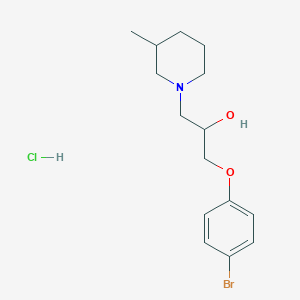

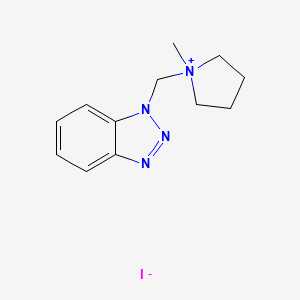

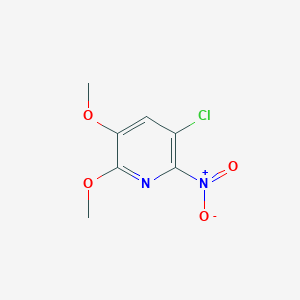
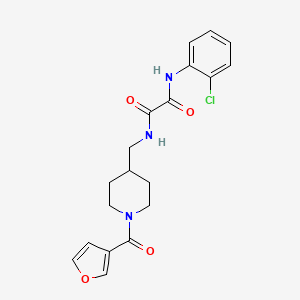
![ethyl 3,5-dimethyl-1-[(2-nitrophenyl)sulfonyl]-1H-pyrazole-4-carboxylate](/img/structure/B2687297.png)

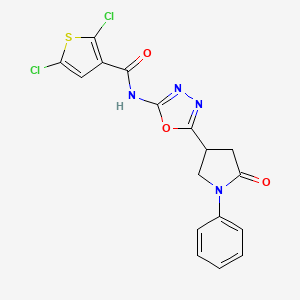
![1-(4-ethoxyphenyl)-4-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2687302.png)
